1,2-benzoxazol-5-ol
Description
Structure
3D Structure
Properties
CAS No. |
808755-45-5 |
|---|---|
Molecular Formula |
C7H5NO2 |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
1,2-benzoxazol-5-ol |
InChI |
InChI=1S/C7H5NO2/c9-6-1-2-7-5(3-6)4-8-10-7/h1-4,9H |
InChI Key |
SZLDGOXCELBEBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C=NO2 |
Purity |
95 |
Origin of Product |
United States |
The Significance of Benzoxazole Scaffolds in Chemical Science
The benzoxazole (B165842) ring system, which consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged scaffold in medicinal chemistry and materials science. isca.meresearchgate.net Its structural similarity to naturally occurring nucleotides like adenine (B156593) and guanine (B1146940) allows it to interact with various biological macromolecules. isca.menih.gov This interaction capability has led to the development of benzoxazole-containing compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and anticonvulsant properties. isca.me
The planar nature of the benzoxazole scaffold facilitates π-π stacking and other non-covalent interactions with biological targets, enhancing binding affinity and selectivity. nih.gov Furthermore, the benzoxazole nucleus can be readily functionalized at various positions, allowing for the systematic modification of its physicochemical and pharmacological properties. This versatility makes it an attractive starting point for the design and synthesis of new therapeutic agents and functional materials. isca.meresearchgate.net
Overview of Key Academic Research Trajectories for 1,2 Benzoxazol 5 Ol Derivatives
Established Synthetic Routes to the 1,2-Benzoxazole Core
Traditional methods for constructing the 1,2-benzoxazole ring system primarily involve the formation of either the C–O or the N–O bond as the final ring-closing step. chim.it A common and long-standing approach involves the cyclization of o-hydroxyaryl oximes or related imines, which forms the N-O bond. chim.it Another classical route relies on the base-mediated cyclization of o-substituted aryl oximes to forge the C-O bond. chim.it These foundational methods are effective and have been widely employed due to the ready availability of the starting carbonyl compounds. chim.it
Alternative established strategies include:
Benzene (B151609) Ring Formation: Building the benzene portion of the molecule onto a pre-existing isoxazole (B147169) ring. chim.it
[3+2]-Cycloaddition Reactions: The reaction of arynes or benzoquinones with 1,3-dipoles like nitrile oxides to simultaneously form C–C and C–O bonds. chim.it
C=N Double Bond Formation: The acidic treatment of O-aryl oximes to yield 3-substituted derivatives. chim.it
One of the most conventional methods for synthesizing benzoxazole (B165842) derivatives is the condensation of 2-aminophenols with carboxylic acids or their derivatives under strongly acidic conditions. ijpbs.commdpi.com Polyphosphoric acid (PPA) is a frequently used cyclizing agent in these reactions. ijpbs.com
Modern and Green Chemistry Approaches for this compound Synthesis
In recent years, a significant shift towards more sustainable and efficient synthetic methodologies has been observed. royalsocietypublishing.org These "green" approaches aim to reduce waste, avoid hazardous reagents, and improve reaction efficiency through the use of novel catalysts and reaction conditions. royalsocietypublishing.orgchemmethod.com
Metal-Catalyzed Cyclization and Condensation Reactions
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 1,2-benzoxazoles. rsc.orgmdpi.com These methods often proceed under milder conditions and offer greater functional group tolerance compared to traditional approaches.
Palladium and copper catalysts are particularly prominent. For instance, palladium- and copper-catalyzed cross-coupling reactions are powerful tools for introducing aryl groups at the 2-position of the benzoxazole ring. One-pot procedures involving an initial aminocarbonylation of aryl bromides with 2-aminophenols, followed by an acid-mediated cyclization, have been developed to produce 2-aryl benzoxazoles in good yields. organic-chemistry.org Copper-catalyzed one-pot syntheses using bromoanilines and acyl halides also provide a direct route to functionalized benzoxazoles. innovareacademics.inchemistryjournal.net
Iron-catalyzed aerobic oxidation reactions have also been demonstrated for benzoxazole synthesis. rsc.org Zinc triflate has been shown to be an effective catalyst for the condensation of 2-aminophenols with aldehydes to form 2-substituted benzoxazoles. tandfonline.com
Table 1: Examples of Metal-Catalyzed Synthesis of Benzoxazole Derivatives
| Catalyst System | Reactants | Key Features | Yield | Reference |
|---|---|---|---|---|
| Palladium complexes of dendronized amine polymer (EG–G2–Pd) | 2-Aminophenol (B121084) and benzaldehyde | Low catalyst loading, air as oxidant, water as the only by-product. | 88% | rsc.org |
| FeCl₃ | 2-Aminophenol and various substrates | Aerobic oxidation. | Not specified | rsc.org |
| Nickel(II) complexes of benzoyl hydrazones | 2-Aminophenol and aromatic aldehydes | Intramolecular cyclization, low catalyst loading. | 87–94% | rsc.org |
| Zn(OTf)₂ | 2-Aminophenol and benzaldehyde | Efficient condensation in ethanol. | Up to 92% | tandfonline.com |
| CuI | 2-Aminophenols and β-diketones | Combination with a Brønsted acid. | Good to excellent | organic-chemistry.org |
Nanocatalyst Applications in Benzoxazole Formation
Nanocatalysts have emerged as highly efficient alternatives in organic synthesis due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. rsc.orgajchem-a.com They are also often reusable, adding to the green credentials of the synthetic protocol. rsc.orgajchem-a.com
Several nanocatalyst systems have been successfully applied to the synthesis of benzoxazoles:
Magnetic Nanoparticles: A magnetic solid acid nanocatalyst, [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄], has been used for the synthesis of benzoxazoles from 2-aminophenol and aldehydes in water, achieving yields of 79–89%. rsc.org Another magnetic nanocatalyst, Fe₃O₄@SiO₂-SO₃H, has been employed in the solvent-free synthesis of 2-arylbenzoxazoles. ajchem-a.comajchem-a.com
Metal Oxide Nanoparticles: Nano-TiO₂ has been shown to be an effective catalyst for the tandem reaction between substituted 2-aminophenols and aromatic aldehydes, producing benzoxazoles in good to excellent yields (80–94%). researchgate.net Nano-ZnO has also been utilized in the synthesis of β-carboline-linked benzoxazoles. rsc.org
Silver Nanocomposites: Ag@TiO₂ nanocomposites have been used for the one-pot synthesis of 2-arylbenzoxazoles in aqueous media. ijpbs.com
Ionic Liquid-Mediated Synthetic Protocols
Ionic liquids (ILs) are considered green solvents due to their low volatility, non-flammability, and potential for recyclability. ajol.info They can act as both the solvent and the catalyst in organic reactions.
Several protocols for benzoxazole synthesis have been developed using ionic liquids:
A Brønsted acidic ionic liquid gel has been used as a reusable catalyst for the solvent-free condensation of 2-aminophenol and aldehydes, affording benzoxazoles in 85–98% yield. rsc.orgacs.org
A magnetic nanomaterial-supported Lewis acidic ionic liquid (LAIL@MNP) has been used for the synthesis of benzoxazoles under solvent-free sonication, resulting in high yields and short reaction times. rsc.orgnih.gov
The ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) [(bmim)BF₄] has been used to facilitate the condensation of carboxylic acids with 2-aminophenol at elevated temperatures. researchgate.net
Solvent-Free and Environmentally Conscious Methodologies
Solvent-free reactions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. royalsocietypublishing.orgchemmethod.com Microwave irradiation is another green technique that can accelerate reaction rates and improve yields, often in the absence of a solvent. innovareacademics.inresearchgate.net
Examples of these approaches include:
The synthesis of 2-substituted benzoxazoles via the condensation of 2-aminophenol with aldehydes using molecular iodine as a catalyst under solvent-free microwave irradiation. innovareacademics.in
The use of silica (B1680970) sulfuric acid as a heterogeneous catalyst for the reaction of orthoesters with o-aminophenols under solvent-free conditions. innovareacademics.in
Reductive amination of 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide with various aldehydes under solvent-free conditions at room temperature. amazonaws.comresearchgate.net
Table 2: Comparison of Green Synthetic Approaches for Benzoxazoles
| Methodology | Catalyst/Medium | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Nanocatalysis | Fe₃O₄@SiO₂-SO₃H | Solvent-free, 50°C | High efficiency, catalyst reusability, environmentally friendly. | ajchem-a.comajchem-a.com |
| Ionic Liquid | Brønsted acidic ionic liquid gel | Solvent-free, 130°C | High yields, catalyst reusability, facile workup. | rsc.orgacs.org |
| Microwave-Assisted | Molecular Iodine | Solvent-free, 130°C | Short reaction times, excellent yields. | innovareacademics.in |
| Sonication | LAIL@MNP | Solvent-free, 70°C | Fast reaction rate (30 min), high yields, catalyst reusability. | rsc.orgnih.gov |
Functionalization and Derivatization Strategies at the 5-Hydroxyl Position and Other Nucleus Sites
The presence of a hydroxyl group at the 5-position of the 1,2-benzoxazole ring provides a versatile handle for further chemical modification. This functionalization is crucial as substitutions at the C-2 and C-5 positions are known to significantly influence the biological activity of benzoxazole derivatives. mdpi.com The hydroxyl group can undergo a variety of reactions, including etherification and esterification, to introduce diverse functionalities. mdpi.com
For example, the hydroxyl group can be alkylated or acylated to produce a wide range of ethers and esters, respectively. These modifications can alter the lipophilicity and other physicochemical properties of the parent molecule. The hydroxyl group also influences the electronic properties of the benzoxazole ring system, potentially directing further electrophilic substitution reactions.
Functionalization is not limited to the 5-position. The C-2 position is another key site for modification. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful methods for introducing aryl and amino groups at various positions on the benzoxazole core, including the 5-position, often after conversion to a halide or triflate. uc.pt
Direct C-H functionalization is an increasingly important strategy for modifying the benzoxazole nucleus, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. mdpi.com
A comprehensive analysis of the chemical behavior of this compound, a significant heterocyclic scaffold, reveals a rich landscape of synthetic and reactive possibilities. This article delves into specific aspects of its chemical transformations, mechanistic underpinnings, and the generation of chiral variants, adhering to a focused exploration of its chemical properties.
Structure Activity Relationship Sar Studies of 1,2 Benzoxazol 5 Ol Scaffolds in Biological Systems
Influence of Substituents at the 5-Hydroxyl Position on Biological Activity
The substituent at the 5-position of the benzoxazole (B165842) ring is known to influence the intensity of the compound's biological activity. innovareacademics.inresearchgate.net While the hydroxyl group itself is a key feature, its modification or replacement can significantly modulate the pharmacological profile of the resulting analogues.
For instance, the presence of a hydroxyl group at the 5-position is a feature in some biologically active benzoxazoles. ontosight.ai Studies on various benzoxazole derivatives have shown that substitutions at this position can enhance specific activities. For example, the presence of a halogen atom, hydroxyl, or methyl group at the C-5 position can lead to enhanced antiproliferative activity. mdpi.com In a series of 3-(2-benzoxazol-5-yl)alanine derivatives, all compounds contained an amino acid moiety at the 5-position, and their biological activities were further modulated by substituents at the 2-position. nih.gov
The introduction of an acetic acid group at the fifth position of the benzoxazole moiety has been shown to elevate cytotoxic activity against human breast cancer (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. rsc.org This highlights the potential for acidic groups at this position to enhance anticancer properties.
The following table summarizes the effect of different substituents at the 5-hydroxyl position on the biological activity of 1,2-benzoxazol-5-ol derivatives based on reported research.
| Substituent at 5-Position | Resulting Biological Activity | Reference |
| Hydroxyl (-OH) | Found in biologically active compounds, contributes to overall activity profile. | ontosight.ai |
| Halogen (e.g., -Cl, -Br) | Enhanced antiproliferative activity. | mdpi.com |
| Methyl (-CH3) | Enhanced antiproliferative activity. | mdpi.com |
| Acetic Acid (-CH2COOH) | Elevated cytotoxic activity against cancer cell lines. | rsc.org |
| Amino Acid Moiety | Serves as a key structural component for further functionalization. | nih.gov |
Impact of Substitution Patterns on Other Benzoxazole Ring Positions
Research has consistently shown that 2-substituted benzoxazoles are critical for determining the nature of the biological effect. innovareacademics.in Specifically, 2-aryl substituents are often associated with enhanced antiproliferative activity. mdpi.com For example, in a study of 2-arylbenzoxazoles, derivatives with a phenyl ring at the 2-position, which was further substituted, showed promising antiproliferative and antibacterial activities. mdpi.com
The combination of substitutions at both the 2 and 5-positions is particularly important. nih.gov For instance, benzoxazole derivatives with a chlorine atom at the 5-position and a pyridinylmethylsulfanyl group at the 2-position have been studied for their potential biological activities. ontosight.ai Similarly, a compound with a bromine at the 7-position, a hydroxyl at the 5-position, and a 4-hydroxy-2-methylphenyl group at the 2-position has been noted for its potential therapeutic applications. ontosight.ai
In one study, it was found that benzoxazole derivatives with a chlorine at position 5 or a methoxy (B1213986) group at position 3 of the phenyl ring (at the 2-position of the benzoxazole), along with certain amine substituents, generally exhibited higher antiproliferative activity. mdpi.com Another study on 2-(substituted phenyl)benzoxazole derivatives revealed that those with a trifluoromethylphenyl group at position 2 had greater antimicrobial activity against certain bacteria compared to those with a 4-methoxyphenyl (B3050149) group at the same position. bg.ac.rsijpsonline.com
The table below illustrates the impact of various substitution patterns on the biological activity of benzoxazole derivatives.
| Position 2 Substituent | Position 5 Substituent | Other Substituents | Observed Biological Activity | Reference |
| Phenyl ring with N,N-diethylethoxy | --- | --- | Significant activity against E. faecalis. | mdpi.com |
| 4-(piperidinethoxy)phenyl | --- | --- | Pronounced activity against P. aeruginosa and E. faecalis. | mdpi.com |
| Pyridinylmethylsulfanyl | Chloro | --- | Potential antimicrobial, anticancer, and anti-inflammatory effects. | ontosight.ai |
| 4-hydroxy-2-methylphenyl | Hydroxyl | 7-Bromo | Potential anti-inflammatory, antimicrobial, antiviral, and anticancer properties. | ontosight.ai |
| 4-methoxyphenyl | Hydroxyl | 4-methyl-7-isopropyl | Antimicrobial activity. | bg.ac.rsijpsonline.com |
| 4-trifluoromethylphenyl | Hydroxyl | 4-methyl-7-isopropyl | Greater antimicrobial activity against E. coli, S. aureus, and S. lutea compared to the 4-methoxyphenyl analogue. | bg.ac.rsijpsonline.com |
Elucidation of Molecular Features Correlating with Specific Biological Potency
The specific biological potency of this compound derivatives is closely tied to distinct molecular features that facilitate interactions with biological targets. ontosight.aisolubilityofthings.com The benzoxazole ring itself, being structurally similar to nucleic acid bases like adenine (B156593) and guanine (B1146940), may interact with biopolymers in living systems. wjpsonline.com
Key molecular features that correlate with biological potency include:
Substituents at the C-2 Position : Aromatic and heterocyclic substituents at the C-2 position are generally more effective than compounds lacking these features. researchgate.net The nature of the aryl group can fine-tune the activity; for example, the presence of a trifluoromethyl group on the phenyl ring at position 2 enhances antimicrobial activity compared to a methoxy group. bg.ac.rs
Substituents at the C-5 Position : Halogenation at the 5-position, such as with chlorine, is a common strategy to enhance biological activity. mdpi.comontosight.ai The presence of a hydroxyl group at this position is also a key feature in many active compounds. ontosight.aiontosight.ai
Lipophilicity : The lipophilic nature of the benzoxazole scaffold allows for hydrophobic interactions with target proteins. researchgate.net
Hydrogen Bonding Capability : The presence of hydroxyl and carbonyl groups can contribute to the molecule's ability to form hydrogen bonds, which is crucial for binding to biological targets. solubilityofthings.com
Electron-withdrawing and Donating Groups : The electronic properties of substituents play a significant role. For instance, electron-withdrawing groups at certain positions have been shown to be favorable for anti-inflammatory activity in related benzoxazolinone systems. innovareacademics.in
Molecular docking studies can help to elucidate these interactions. For example, docking studies with DNA gyrase, a bacterial enzyme, have shown that benzoxazole derivatives can bind within the active site through multiple hydrophobic interactions. bg.ac.rs The binding energy calculated from these studies can correlate with the observed in vitro antimicrobial activity. bg.ac.rs
Rational Design Principles Derived from SAR for Novel this compound Analogues
The insights gained from SAR studies provide a foundation for the rational design of novel this compound analogues with improved potency and selectivity. unar.ac.id The goal of rational design is to systematically modify a lead compound to enhance its interaction with a biological target. nih.gov
Key principles for the rational design of new this compound analogues include:
Targeted Substitution at the 2-Position : Based on the desired biological activity, specific aryl or heterocyclic moieties can be introduced at the 2-position. For instance, to develop potent antiproliferative agents, introducing substituted phenyl rings is a promising strategy. mdpi.com
Optimization of the 5-Position Substituent : While the 5-hydroxyl group is a core feature, its derivatization into esters, ethers, or its replacement with other functional groups like halogens or small alkyl groups can be explored to modulate activity and physicochemical properties. mdpi.com
Structure-Based Design : When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to design new analogues that fit optimally into the binding site. unar.ac.id This approach allows for the prediction of binding affinities and helps prioritize which compounds to synthesize.
Fragment-Based Drug Design (FBDD) : This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds. mdpi.com
By applying these principles, researchers can systematically explore the chemical space around the this compound scaffold to develop novel compounds with enhanced therapeutic potential.
Preclinical Pharmacological and Biological Investigations of 1,2 Benzoxazol 5 Ol Derivatives: Mechanisms of Action
Evaluation of Antimicrobial Activities and Mechanistic Insights
Derivatives of 1,2-benzoxazol-5-ol have demonstrated notable antimicrobial properties against a range of bacterial and fungal pathogens. nih.gov The structural features of these compounds allow them to interact with various biological targets within microbial cells, leading to the disruption of essential processes.
Antibacterial Spectrum and Proposed Modes of Action (e.g., DNA gyrase inhibition, metal ion chelation)
The antibacterial activity of this compound derivatives has been observed against both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown efficacy against species such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov
One of the proposed mechanisms for their antibacterial action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. ijpsonline.comekb.eg By binding to this enzyme, the derivatives can interfere with its function, leading to the cessation of bacterial growth. ijpsonline.comsemanticscholar.org Molecular docking studies have supported this hypothesis, indicating a favorable binding affinity of certain benzoxazole (B165842) derivatives to the active site of DNA gyrase. ijpsonline.comnih.gov Another potential mechanism involves the chelation of metal ions, which are crucial for the function of various bacterial enzymes. The ability of these compounds to bind with metal ions could disrupt these enzymatic activities, contributing to their antibacterial effect. frontiersin.org
| Bacterial Strain | Observed Activity | Proposed Mechanism | Reference |
| Escherichia coli | Active | DNA gyrase inhibition | nih.govijpsonline.com |
| Staphylococcus aureus | Active | DNA gyrase inhibition | nih.govijpsonline.com |
| Sarcina lutea | Active | DNA gyrase inhibition | ijpsonline.com |
| Bacillus subtilis | Active | Not specified | nih.govnih.gov |
| Pseudomonas aeruginosa | Active | Not specified | nih.gov |
Antifungal Efficacy and Cellular Targets
Derivatives of this compound have also exhibited significant antifungal activity against various fungal species, including pathogenic yeasts like Candida albicans and molds such as Aspergillus niger. nih.gov
The antifungal mechanisms of these compounds are thought to involve the disruption of the fungal cell membrane and the inhibition of essential enzymes. Some derivatives have been shown to interfere with ergosterol (B1671047) synthesis, a key component of the fungal cell membrane. mdpi.com This disruption leads to increased membrane permeability and ultimately cell death. mdpi.com Additionally, studies have suggested that these compounds can affect mitochondrial respiration in fungal cells, further contributing to their antifungal effect. mdpi.com
| Fungal Strain | Observed Activity | Proposed Cellular Target/Mechanism | Reference |
| Candida albicans | Active | Ergosterol synthesis inhibition, Membrane permeabilization | mdpi.comnih.gov |
| Aspergillus niger | Active | Not specified | |
| Saccharomyces cerevisiae | Active | Not specified | nih.gov |
| Aspergillus brasiliensis | Active | Not specified | nih.gov |
| Pichia pastoris | Active | Not specified | nih.gov |
Antitumor and Anticancer Mechanisms in In Vitro Models
In addition to their antimicrobial properties, this compound derivatives have shown promising antitumor and anticancer activities in various in vitro cancer cell line studies. nih.govnih.govajphs.com These compounds have been found to interfere with multiple aspects of cancer cell biology, from enzymatic activity to the regulation of critical cellular pathways.
Enzyme Inhibition Profiles (e.g., PARP-2, topoisomerases I and II, COX-2, thymidylate synthase, aurora B kinase)
A key aspect of the anticancer activity of these derivatives is their ability to inhibit enzymes that are crucial for cancer cell survival and proliferation.
PARP-2 Inhibition: Certain benzoxazole derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-2 (PARP-2), an enzyme involved in DNA repair. nih.gov By inhibiting PARP-2, these compounds can induce "synthetic lethality" in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA mutations. mednexus.org
Topoisomerase Inhibition: Benzoxazole derivatives have been shown to inhibit both topoisomerase I and II, enzymes that are essential for relieving torsional stress in DNA during replication and transcription. nih.govresearchgate.net Inhibition of these enzymes leads to DNA damage and ultimately triggers cell death. nih.gov
Other Enzyme Targets: While specific data on COX-2, thymidylate synthase, and aurora B kinase inhibition by this compound derivatives is limited, the broader class of benzoxazole and related heterocyclic compounds has been investigated for activity against these and other cancer-related enzymes. vietnamjournal.ru
| Enzyme Target | Effect of Inhibition | Reference |
| PARP-2 | Impaired DNA repair, leading to cell death in cancer cells with DNA repair deficiencies. | nih.govmednexus.org |
| Topoisomerase I and II | Accumulation of DNA strand breaks, inducing apoptosis. | nih.govresearchgate.net |
Modulation of Cellular Pathways (e.g., phosphorylation of Akt, IGF1R β)
Derivatives of this compound can also exert their anticancer effects by modulating key cellular signaling pathways that regulate cell growth, survival, and proliferation.
Akt Phosphorylation: Some derivatives have been found to inhibit the phosphorylation of protein kinase B (Akt), a central node in cell survival pathways. nih.gov By blocking Akt activation, these compounds can suppress downstream signaling that promotes cell survival and proliferation. oncotarget.comnih.gov
IGF1R β Phosphorylation: Inhibition of the phosphorylation of the Insulin-like Growth Factor-1 Receptor β (IGF1R β) has also been observed. nih.gov The IGF-1R pathway is frequently overactive in cancer and plays a critical role in tumor growth and survival. por-journal.comfrontiersin.org By targeting this receptor, benzoxazole derivatives can disrupt this pro-survival signaling cascade. nih.govpor-journal.com
Cell Cycle Arrest and Apoptosis Induction Studies
A common outcome of the enzymatic and pathway modulation by this compound derivatives is the induction of cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
Cell Cycle Arrest: Studies have demonstrated that these compounds can cause cancer cells to accumulate in specific phases of the cell cycle, such as the G1/S or G2/M phase, preventing them from proceeding with cell division. nih.govresearchgate.netnih.gov For instance, some derivatives have been shown to arrest cell growth at the Pre-G1 or G1 phase. researchgate.netresearchgate.net
Apoptosis Induction: The induction of apoptosis is a hallmark of many effective anticancer agents. Benzoxazole derivatives have been shown to trigger apoptosis through various mechanisms, including the activation of caspases, which are key executioner proteins in the apoptotic pathway. researchgate.netnih.govresearchgate.net
| Cancer Cell Line | Effect | Mechanism | Reference |
| MCF-7 (Breast Cancer) | Cell Cycle Arrest (G2/M or G1/S), Apoptosis | PARP-2 inhibition | nih.gov |
| HepG2 (Liver Cancer) | Cell Cycle Arrest (Pre-G1), Apoptosis | Inhibition of Akt and IGF1R β phosphorylation | nih.govresearchgate.net |
| Nalm-6 (B-cell Leukemia) | Cell Cycle Arrest (G0/G1), Apoptosis | Downregulation of p-p70S6K | nih.gov |
| Daudi (Lymphoma) | Cell Cycle Arrest (G0/G1), Apoptosis | Downregulation of p-p70S6K | nih.gov |
Other Investigated Biological Activities and Their Molecular Basis
Beyond their well-documented roles in other areas, derivatives of this compound have been the subject of preclinical research for a variety of other biological effects. These investigations have revealed potential therapeutic applications in inflammatory conditions, seizure disorders, and viral infections. The underlying mechanisms of these activities are diverse, reflecting the structural versatility of the benzoxazole scaffold.
Derivatives of the benzoxazole scaffold have demonstrated notable anti-inflammatory properties through various mechanisms of action. A key target for many of these compounds is the cyclooxygenase (COX) enzyme, with a particular focus on selectively inhibiting COX-2. researchgate.net The therapeutic benefit of nonsteroidal anti-inflammatory drugs (NSAIDs) is derived from the inhibition of COX-2, while the undesirable side effects are often linked to the inhibition of COX-1. researchgate.net Consequently, the development of selective COX-2 inhibitors is a significant area of research. researchgate.net
Some benzoxazole derivatives have been shown to interact with and inhibit myeloid differentiation protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4) that plays a crucial role in the inflammatory process initiated by lipopolysaccharides (LPS). nih.gov For instance, certain benzoxazolone derivatives have been found to competitively inhibit the binding of a probe to the MD2 protein, thereby suppressing the downstream inflammatory signaling cascade. nih.gov One of the most active compounds from a studied series demonstrated a direct binding to MD2, leading to a reduction in the production of the pro-inflammatory cytokine IL-6. nih.gov
In vivo studies using models such as the carrageenan-induced paw edema rat model have confirmed the anti-inflammatory potential of some benzoxazole derivatives. researchgate.net A series of methyl 2-(arylideneamino) benzoxazole-5-carboxylate derivatives were synthesized and screened, with several compounds significantly reducing inflammation. researchgate.net The anti-inflammatory activity of benzoxazole derivatives has also been linked to their ability to modulate the activity of T-lymphocytes, which are implicated in the pathogenesis of inflammatory conditions like psoriasis. mdpi.com
Table 1: Investigated Anti-inflammatory Mechanisms of Benzoxazole Derivatives
| Derivative Class | Investigated Mechanism | Key Findings |
| 2-Substituted benzoxazoles | Selective COX-2 inhibition | Potent anti-inflammatory activity with potential for reduced gastrointestinal side effects. researchgate.net |
| Benzoxazolone derivatives | Inhibition of Myeloid Differentiation Protein 2 (MD2) | Competitive inhibition of probe binding to MD2, leading to decreased IL-6 production. nih.gov |
| Methyl 2-(arylideneamino) benzoxazole-5-carboxylates | In vivo anti-inflammatory effects | Significant reduction of inflammation in a carrageenan-induced paw edema model. researchgate.net |
| General benzoxazole derivatives | Modulation of T-lymphocyte activity | Potential immunosuppressive effects relevant to inflammatory skin conditions. mdpi.com |
Certain derivatives of 1,2-benzoxazole have shown promise as anticonvulsant agents in preclinical models. Research into 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives revealed significant anticonvulsant activity in mice. nih.gov The structure-activity relationship (SAR) studies in this area have provided valuable insights into the structural features that enhance efficacy and reduce neurotoxicity.
For example, the introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase both anticonvulsant activity and neurotoxicity. nih.gov Conversely, substitution on the sulfamoyl group tended to decrease activity. nih.gov One of the most promising compounds from this series was identified as 3-(sulfamoylmethyl)-1,2-benzisoxazole. nih.gov
Further investigations into novel benzoxazole derivatives containing a 1,2,4-triazolone moiety have also yielded potent anticonvulsant compounds. researchgate.netnih.gov These compounds were evaluated using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) seizure models in mice. researchgate.netnih.gov One of the most active compounds in the MES model exhibited a favorable safety profile compared to established drugs like carbamazepine (B1668303) and valproate. nih.gov The mechanism of action for this particular compound was linked to the regulation of γ-aminobutyric acid (GABA) function in the brain, as it was found to increase GABA levels. researchgate.netnih.gov Docking studies also suggested a possible interaction with the benzodiazepine (B76468) (BZD) binding site of the GABA-A receptor. researchgate.netnih.gov
Table 2: Structure-Activity Relationship of Anticonvulsant Benzoxazole Derivatives
| Structural Modification | Effect on Activity |
| Halogen at 5-position of benzisoxazole ring | Increased activity and neurotoxicity nih.gov |
| Substitution on the sulfamoyl group | Decreased activity nih.gov |
| Incorporation of a 1,2,4-triazolone moiety | Potent anticonvulsant activity in the MES model researchgate.netnih.gov |
The benzoxazole scaffold has been explored for its potential antiviral activities against a range of viruses. nih.govchemmethod.com For instance, some benzoxazole derivatives have been investigated as non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.gov
In the context of agricultural applications, certain benzoxazole derivatives have shown activity against plant viruses like the tobacco mosaic virus (TMV). nih.gov Structure-activity relationship studies in this area suggest that the presence of an electron-donating group on the benzothiazole (B30560) ring (a related heterocyclic structure) may be important for antiviral activity. nih.gov The introduction of chlorine atoms has also been shown to increase the protective activity of some compounds against TMV. nih.gov
More recently, with the emergence of new viral threats, benzoxazolone derivatives have been investigated for their potential against SARS-CoV-2. chemmethod.com In silico studies using molecular docking and molecular dynamics simulations have explored the effectiveness of benzoxazolone and piperazine (B1678402) ring-containing derivatives against different Omicron subvariants. chemmethod.com These studies have identified compounds with high affinity and binding energy to the receptor-binding domains (RBDs) of the virus, suggesting a potential mechanism of inhibiting viral entry into host cells. chemmethod.com
Table 3: Antiviral Activity of Benzoxazole Derivatives
| Virus Target | Derivative Type | Investigated Mechanism |
| HIV-1 | Non-nucleoside derivatives | Inhibition of reverse transcriptase nih.gov |
| Tobacco Mosaic Virus (TMV) | General benzoxazole derivatives | Protective activity against viral infection in plants nih.gov |
| SARS-CoV-2 | Benzoxazolone and piperazine derivatives | In silico evidence for binding to the viral receptor-binding domain (RBD) chemmethod.com |
Anticonvulsant Activity and Structure-Activity Relationship
In Vitro Target Engagement Studies and Mechanistic Validation
In vitro target engagement studies are crucial for validating the direct interaction between a compound and its intended biological target. chemicalprobes.org These studies help to confirm that the observed biological effects are indeed due to the modulation of the specific target and not off-target effects. chemicalprobes.org For this compound derivatives, various in vitro assays have been employed to elucidate their mechanisms of action at the molecular level.
For anti-inflammatory derivatives, target engagement has been demonstrated through assays that measure the inhibition of specific enzymes or the binding to target proteins. For example, the direct binding of a benzoxazolone derivative to the MD2 protein was confirmed using a biological layer interference (BLI) assay, which provided a dissociation constant value, quantifying the binding affinity. nih.gov
In the context of anticonvulsant activity, mechanistic validation has been achieved through enzyme-linked immunosorbent assays (ELISAs) that measure changes in neurotransmitter levels. For instance, a potent benzoxazole derivative was shown to significantly increase the levels of the inhibitory neurotransmitter GABA in the mouse brain, providing a clear link between the compound's activity and its effect on a key neurological pathway. researchgate.netnih.gov
For antiviral benzoxazole derivatives, in vitro studies have focused on their ability to inhibit viral enzymes or replication. For example, some derivatives have been evaluated for their ability to inhibit the human immunodeficiency virus (HIV). nih.gov Furthermore, studies on anti-Candida activity have shown that some benzoxazoles can perturb the total sterol content in the fungal cell membrane, inhibit membrane transport, and affect mitochondrial respiration. nih.gov These findings point to a pleiotropic mode of action. nih.gov
Preclinical In Vivo Studies Focusing on Biological Mechanisms
Preclinical in vivo studies are essential for understanding how this compound derivatives function within a living organism and for corroborating the mechanisms identified in in vitro assays. These studies often involve animal models of disease to assess the therapeutic potential and biological effects of the compounds.
In the area of anti-inflammatory research, the carrageenan-induced paw edema model in rats is a standard method for evaluating the in vivo efficacy of potential anti-inflammatory agents. researchgate.net The significant reduction in paw edema observed with certain benzoxazole derivatives in this model provides strong evidence of their anti-inflammatory activity in a physiological context. researchgate.net
For anticonvulsant research, in vivo models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice are critical for assessing the efficacy of new compounds. researchgate.netnih.gov The ability of benzoxazole derivatives to protect against seizures in these models confirms their anticonvulsant potential. researchgate.netnih.gov Furthermore, in vivo studies have been used to validate the mechanism of action. For example, pretreatment with an inhibitor of the GABA-synthesizing enzyme was shown to dramatically raise the effective dose of a benzoxazole derivative in the MES model, confirming that its anticonvulsant action is mediated through the GABAergic system. researchgate.netnih.gov
In the context of other biological activities, in vivo studies have been used to evaluate the effects of benzoxazole derivatives on various physiological parameters. For instance, in an imiquimod-induced psoriatic mouse model, both topical and oral administration of certain benzoxazole derivatives led to a significant reduction in erythema, skin thickness, and desquamation, demonstrating their potential for treating inflammatory skin conditions. mdpi.com
Computational Chemistry and Molecular Modeling of 1,2 Benzoxazol 5 Ol Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a microscopic perspective on the electronic characteristics that govern the behavior of 1,2-benzoxazol-5-ol derivatives.
Density Functional Theory (DFT) has been widely employed to investigate the structural and electronic properties of 1,2-benzoxazole derivatives. semanticscholar.orgbibliomed.org These studies typically involve geometry optimization of the molecules to find their most stable conformation. Various basis sets are used for these calculations, such as 6-31G(d), 6-31G**, 6-31+G, and 6-311G(d,p), to ensure accuracy in the calculated properties. semanticscholar.orgbibliomed.org For instance, DFT calculations have been used to analyze the molecular geometry of biologically active benzoxazole (B165842) derivatives, and the calculated bond lengths and angles have shown good agreement with experimental data obtained from X-ray crystallography. semanticscholar.orgnih.gov Such theoretical studies are crucial for understanding the fundamental electronic nature of these compounds and how substitutions on the benzoxazole core influence their properties. researchgate.net
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key component of DFT studies, as the energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comacs.orgajchem-a.com A smaller HOMO-LUMO gap suggests higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to engage in chemical reactions. semanticscholar.orgacs.org
The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. irjweb.comajchem-a.com Therefore, the HOMO-LUMO gap provides insights into the charge transfer interactions within the molecule. researchgate.net Studies on various this compound derivatives have shown that modifications to the substituent groups can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. For example, the calculated HOMO-LUMO energy gap for 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol was found to be 3.80 eV, indicating it is more chemically reactive than 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol (4.27 eV) and 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (4.15 eV). semanticscholar.org
Table 1: Calculated HOMO-LUMO Energy Gaps for Selected this compound Derivatives
| Compound Name | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol | 6-31G(d) | -5.61 | -1.33 | 4.28 | semanticscholar.org |
| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | 6-31G(d) | -5.40 | -1.61 | 3.79 | semanticscholar.org |
| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | 6-31G*(d) | -5.59 | -1.44 | 4.15 | semanticscholar.org |
Note: The values presented are based on specific computational methods and basis sets as reported in the cited literature.
Density Functional Theory (DFT) Studies
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ijpsonline.comnih.gov This method is instrumental in understanding the binding mechanisms of this compound derivatives and in identifying potential biological targets. nih.govijpsonline.com
Molecular docking studies have been conducted on various this compound derivatives to predict their binding affinities, typically expressed as a binding energy score (e.g., in kcal/mol), and to visualize their binding modes within the active site of a protein. ijpsonline.comijpsonline.com A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the target. ijpsonline.com
For instance, docking studies of 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol and 2-(4-trifluoromethyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol with DNA gyrase revealed binding energies of -6.56 kcal/mol and -6.92 kcal/mol, respectively, suggesting a good affinity for the enzyme. ijpsonline.comijpsonline.com Similarly, docking of benzoxazole-coupled azetidinone derivatives against the PPARG receptor showed docking scores ranging from -5.180 to -8.485 kcal/mol. researchgate.net These predictions of binding affinity are valuable for prioritizing compounds for further experimental testing. researchgate.net
Table 2: Predicted Binding Affinities of this compound Derivatives with Various Targets
| Derivative | Target Protein | Binding Energy (kcal/mol) | Reference |
| 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | DNA gyrase | -6.56 | ijpsonline.comijpsonline.com |
| 2-(4-trifluoromethyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | DNA gyrase | -6.92 | ijpsonline.comijpsonline.com |
| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Topoisomerase II | Not specified | nih.gov |
| 2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Topoisomerase II | Not specified | nih.gov |
| Benzoxazole-coupled azetidinone (DJ10) | PPARG | -8.485 | researchgate.net |
Note: Binding energies are highly dependent on the specific docking software and scoring function used in the study.
Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between a ligand and the amino acid residues within the protein's binding pocket. mdpi.comnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the stability of the ligand-protein complex. researchgate.netnih.gov
For example, docking studies of this compound derivatives with DNA gyrase have highlighted multiple hydrophobic interactions with the receptor. ijpsonline.com The identification of these key interacting residues is fundamental for understanding the structure-activity relationship (SAR) and for designing new derivatives with improved binding and selectivity. By modifying the functional groups on the benzoxazole scaffold, it is possible to enhance interactions with specific residues, thereby increasing the potency of the compound.
Prediction of Binding Affinities and Modes
Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and their complexes over time. frontiersin.orgnih.gov By simulating the motions of atoms, MD can provide insights into the conformational changes of both the ligand and the protein upon binding, as well as the stability of their interaction. researchgate.netfrontiersin.org
MD simulations of benzoxazole derivatives complexed with their target proteins have been performed to validate the stability of the binding poses obtained from molecular docking. researchgate.net Parameters such as the root-mean-square deviation (RMSD) are analyzed to assess the stability of the complex over the simulation period, which can range up to 100 nanoseconds or more. researchgate.netdost.gov.ph A stable RMSD value suggests that the ligand remains securely bound within the active site. frontiersin.org These simulations can reveal the flexibility of the binding pocket and how the ligand adapts its conformation to maintain favorable interactions, providing a more dynamic and realistic picture of the binding event than static docking models. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1,2-benzoxazole derivatives, QSAR studies have been instrumental in predicting biological activities and guiding the optimization of lead compounds for various therapeutic targets.
Researchers have developed both two-dimensional (2D) and three-dimensional (3D) QSAR models to understand the structural requirements for activities such as antipsychotic, anticancer, and antimicrobial effects.
Antipsychotic Activity: A 3D-QSAR study was conducted on a series of 48 substituted 1,2-benzisoxazole (B1199462) derivatives to predict their antipsychotic activity against the D2 dopamine (B1211576) receptor. oaji.net The k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method, combined with a genetic algorithm (GA) for variable selection, yielded the most statistically significant model. This model demonstrated good internal and external predictive power, with a leave-one-out cross-validation coefficient (q²) of 0.7600 and a predictive correlation coefficient for the external test set (Pred_r²) of 0.6833. oaji.net The model indicated that both the benzisoxazole and chalcone (B49325) rings are crucial for biological activity. oaji.net
Anticancer Activity: For anticancer applications, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed on benzoxazole derivatives targeting various cancer cell lines. rsc.org These models were developed to understand the structural features influencing cytotoxicity against HepG2, HCT-116, and MCF-7 cell lines. The CoMSIA models generally showed better predictive ability than the CoMFA models, with higher cross-validation coefficients (Rcv²). rsc.org For instance, the CoMSIA model for activity against the MCF-7 cell line had an Rcv² of 0.669 and a predictive R² (Rpred²) of 0.6577. rsc.org These models suggest that steric, electrostatic, and hydrogen bond interactions are key drivers for inhibitor-receptor binding. rsc.org Another study focusing on benzoxazole derivatives against the HCT 116 cell line also developed 2D and 3D-QSAR models to characterize binding sites and guide the design of new anticancer agents. researchgate.net
Antimicrobial Activity: In the context of antimicrobial drug discovery, 2D-QSAR analysis has been applied to a series of newly and previously synthesized 2,5-disubstituted benzoxazoles. nih.govresearchgate.net A study targeting methicillin-resistant Staphylococcus aureus (MRSA) used multivariable regression analysis to correlate molecular descriptors with growth inhibitory activity. nih.govresearchgate.net The resulting correlation equations help determine the contribution of different substituents, providing a predictive tool for lead optimization. nih.govresearchgate.net
| Activity | Target | QSAR Method | Statistical Parameter | Value | Source |
|---|---|---|---|---|---|
| Antipsychotic | D2 Receptor | kNN-MFA (GA) | q² | 0.7600 | oaji.net |
| Pred_r² | 0.6833 | ||||
| Anticancer | MCF-7 Cell Line | CoMSIA | Rcv² | 0.669 | rsc.org |
| Rpred² | 0.6577 | ||||
| Anticancer | HepG2 Cell Line | CoMSIA | Rcv² | 0.711 | rsc.org |
| Rpred² | 0.6198 | ||||
| Anticancer | HCT-116 Cell Line | CoMSIA | Rcv² | 0.531 | rsc.org |
| Rpred² | 0.5804 |
In Silico Prediction of Bioactivity and Mechanistic Parameters
In silico methods are widely used to predict the bioactivity, mechanism of action, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities, including this compound derivatives. These predictions help in the early stages of drug discovery to prioritize compounds with favorable profiles for further development.
ADME Properties and Drug-Likeness: The drug-like properties of benzoxazole derivatives have been evaluated using computational models, often based on Lipinski's "rule of five". ijpsonline.comijpsonline.com For a series of 1,3-benzoxazol-5-ol derivatives, in silico predictions showed good potential for oral bioavailability. ijpsonline.com For example, the compounds 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol and 2-(4-trifluoromethyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol were predicted to have molecular weights under 500 g/mol , fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. ijpsonline.combg.ac.rs Their topological polar surface area (TPSA) was also calculated to be below the 140 Ų threshold, which is favorable for cell membrane permeability. ijpsonline.com However, the predicted skin permeability for these specific compounds was poor. bg.ac.rs
| Compound Name | Property | Predicted Value | Favorable Range (Lipinski's Rule) | Source |
|---|---|---|---|---|
| 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Molecular Weight (g/mol) | < 500 | ≤ 500 | ijpsonline.com |
| H-Bond Donors | 0 | ≤ 5 | ||
| H-Bond Acceptors | < 10 | ≤ 10 | ||
| TPSA (Ų) | < 140 | ≤ 140 | ||
| 2-(4-trifluoromethyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Molecular Weight (g/mol) | < 500 | ≤ 500 | |
| H-Bond Donors | 0 | ≤ 5 | ||
| H-Bond Acceptors | < 10 | ≤ 10 | ||
| TPSA (Ų) | < 140 | ≤ 140 |
Prediction of Bioactivity and Mechanism: Molecular docking is a key in silico technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target. For benzoxazole derivatives with antimicrobial activity, docking studies have been performed to elucidate their mechanism of action. ijpsonline.comirb.hr In one study, derivatives were docked into the active site of DNA gyrase, a crucial bacterial enzyme. bg.ac.rsirb.hr The results showed that the compound with a trifluoromethylphenyl group at position 2 had a better binding affinity (lower binding energy) to DNA gyrase compared to a derivative with a methoxyphenyl group, which correlated with its superior in vitro antimicrobial activity against several bacterial strains. bg.ac.rs
Furthermore, Density Functional Theory (DFT) calculations have been used to analyze the electronic properties of benzoxazole-5-ol derivatives, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov The HOMO-LUMO energy gap is an indicator of chemical reactivity. A smaller energy gap for 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (3.80 eV) suggested it was more chemically reactive compared to other derivatives in the series. nih.gov This information can be valuable for understanding metabolic pathways and potential interactions.
Applications in Chemical Biology and Advanced Materials Science
Development of Fluorescent Probes for Biological Systems
Fluorescent probes are indispensable tools in biological research, allowing for the sensitive and selective detection of molecules and the visualization of cellular processes. hep.com.cn Benzoxazole (B165842) derivatives have emerged as promising candidates for the development of such probes due to their favorable photophysical characteristics. periodikos.com.brresearchgate.net
DNA Interaction Studies and Sensing Applications
Derivatives of benzoxazole are being explored as fluorescent probes for DNA. periodikos.com.brperiodikos.com.brperiodikos.com.br These compounds can interact with DNA, often through intercalation, where the planar benzoxazole structure inserts itself between the base pairs of the DNA double helix. periodikos.com.brperiodikos.com.br This binding event can lead to a significant enhancement of the compound's fluorescence emission, making it a useful tool for DNA detection and quantification. periodikos.com.brperiodikos.com.brperiodikos.com.br
One notable characteristic of some benzoxazole-based probes is their ability to exhibit Excited-State Intramolecular Proton Transfer (ESIPT). periodikos.com.br This process can result in a large separation between the absorption and emission wavelengths (a large Stokes shift), which is highly desirable for fluorescent probes as it minimizes self-quenching and interference from background fluorescence. periodikos.com.br The sensitivity of their emission to the local environment also makes them valuable for studying the nuances of DNA structure and its interactions with other molecules. periodikos.com.br
| Compound Type | Interaction Mode with DNA | Key Feature |
| Benzoxazole Derivatives | Intercalation | Fluorescence enhancement upon binding |
| ESIPT-capable Benzoxazoles | Intercalation | Large Stokes shift, dual fluorescence emission |
Fluorescent Labeling of Biomolecules and Cellular Imaging
The ability to attach fluorescent tags to specific biomolecules is crucial for understanding their function and localization within cells. nih.govnih.gov Benzoxazole derivatives can be chemically modified to include reactive groups that allow them to be covalently attached to proteins, nucleic acids, and other biomolecules. mdpi.combioacts.com These fluorescently labeled molecules can then be visualized using fluorescence microscopy, providing insights into cellular architecture and dynamic processes. nih.gov
The small size and tunable photophysical properties of benzoxazole-based dyes offer advantages over larger fluorescent protein tags, which can sometimes interfere with the normal function of the protein being studied. d-nb.info For instance, azido-benzoxazole derivatives have been developed as fluorogenic probes for detecting hydrogen sulfide (B99878) (H₂S) in living cells, with applications in mitochondrial imaging. hep.com.cn
Chemical Probes for Specific Protein-Ligand and Protein-Protein Interactions
Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to cell biology and drug discovery. soci.org Chemical probes that can modulate or report on these interactions are therefore of significant interest. nih.gov Benzoxazole-containing molecules can be designed to bind to specific proteins. nih.gov
Photo-affinity labeling is a powerful technique for studying these interactions. In this approach, a benzoxazole derivative can be equipped with a photo-reactive group. d-nb.infonih.gov Upon exposure to light, this group becomes highly reactive and forms a covalent bond with the interacting protein partner. This allows for the "capture" and subsequent identification of transient or weak interactions that are often difficult to study using other methods. nih.gov These probes are instrumental in identifying the binding partners of small molecules and elucidating the composition of protein complexes. d-nb.infonih.gov
Precursors in Complex Organic Synthesis and Medicinal Chemistry Lead Generation
The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netnih.gov Consequently, 1,2-benzoxazol-5-ol and its analogs are valuable starting materials for the synthesis of more complex molecules with potential therapeutic applications. researchgate.netrsc.org
The synthesis of benzoxazoles is often achieved through the condensation of o-aminophenols with various carbonyl-containing compounds. researchgate.netrsc.org The versatility of this synthetic route allows for the introduction of a wide range of substituents onto the benzoxazole core, enabling the generation of large libraries of compounds for screening in drug discovery programs. researchgate.netacs.org These libraries have yielded compounds with a variety of biological activities, including potential antitumor agents. mdpi.com For example, derivatives of 3-(2-benzoxazol-5-yl)alanine have been synthesized and studied for their biological activity. nih.gov Furthermore, certain 9-aminoacridine (B1665356) derivatives containing a benzoxazole moiety have been identified as potential anticancer agents due to their interaction with DNA. nih.gov
Exploitation of Photoluminescent Properties in Advanced Materials
The unique photoluminescent properties of benzoxazole derivatives extend their utility beyond biological applications into the realm of advanced materials science. periodikos.com.brresearchgate.net Their strong fluorescence, large Stokes shifts, and sensitivity to the environment make them attractive components for the development of novel optoelectronic materials. periodikos.com.brrsc.org
Compounds exhibiting ESIPT are of particular interest for applications such as organic light-emitting diodes (OLEDs). periodikos.com.br The ability to tune the emission color by modifying the chemical structure of the benzoxazole derivative is a key advantage in this context. acs.orgacs.org For example, styryl dyes based on benzoxazole have been investigated for their excellent luminescent properties and potential use in OLEDs. rsc.org Furthermore, the aggregation-induced emission (AIE) properties of some benzoxazole derivatives are being explored, where the fluorescence is enhanced in the aggregated or solid state, a desirable characteristic for certain material applications. mdpi.com The study of polybenzazoles has also revealed that their photophysical properties can be modulated, which is relevant for creating materials with specific light-emitting characteristics. acs.org
| Application Area | Key Property of Benzoxazole Derivative | Example |
| Organic Light-Emitting Diodes (OLEDs) | Strong fluorescence, Tunable emission | Styryl dyes, ESIPT compounds periodikos.com.brrsc.org |
| Fluorescent Sensors | Sensitivity to environment, Cation binding | Crown ether-containing benzoxazoles researchgate.net |
| Photostabilizers | UV absorption and energy dissipation | ESIPT-capable molecules |
Future Research Directions and Unresolved Questions in 1,2 Benzoxazol 5 Ol Chemistry
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of the benzoxazole (B165842) core has been a subject of extensive research, with numerous methods reported. ijpsonline.com However, the pursuit of more efficient, environmentally friendly, and versatile synthetic routes remains a key objective. Future research should focus on developing novel pathways and catalytic systems applicable to 1,2-benzoxazol-5-ol and its derivatives.
Key areas for exploration include:
Green Catalysis: There is a significant trend towards using cost-effective, readily available, and environmentally benign catalysts. ijpsonline.com Future syntheses could leverage reusable acid catalysts like samarium triflate in aqueous media or employ heterogeneous catalysts such as copper(II) oxide nanoparticles, which can be recovered and recycled. organic-chemistry.org The use of nanocatalysts, including copper ferrite, offers a sustainable approach for intramolecular cyclizations. organic-chemistry.orgijpbs.com
One-Pot, Multi-Component Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step. researchgate.net Developing one-pot procedures for this compound derivatives, for instance, by coupling catechols, aldehydes, and an ammonium (B1175870) source using catalysts like ZrCl4 or an I2–DMSO system, would be a significant advancement. researchgate.net
Novel Reaction Mechanisms: Exploring innovative reaction mechanisms such as C-H bond activation and oxidative amination could lead to more direct and atom-economical syntheses. mdpi.com Metal-free catalytic systems, for example using tetrabutylammonium (B224687) iodide (TBAI) as a catalyst with an oxidant, present a promising avenue for direct C-H amination of the benzoxazole core. mdpi.com Similarly, palladium-catalyzed three-component couplings of aryl halides, amino phenols, and isocyanides could be adapted for this scaffold. organic-chemistry.org
Table 1: Potential Catalytic Systems for Future Synthesis
| Catalyst Type | Specific Example | Potential Application for this compound Synthesis | Source(s) |
|---|---|---|---|
| Reusable Acid Catalyst | Samarium Triflate | Condensation of o-aminophenol precursors with aldehydes in aqueous media. | organic-chemistry.org |
| Nanoparticle Catalyst | Copper(II) Oxide (CuO) | Ligand-free intramolecular cyclization of o-haloaryl derivatives. | organic-chemistry.org |
| Magnetic Nanocatalyst | Copper(II) Ferrite | Sustainable cyclization of N-(2-halophenyl)benzamides. | organic-chemistry.org |
| Metal-Free Catalyst | I2/DMSO | One-pot coupling of catechols, ammonium acetate, and alkenes/ketones. | researchgate.net |
| Ionic Liquid Catalyst | 1-butylpyridinium iodide ([BPy]I) | Direct oxidative amination of the benzoxazole core at room temperature. | mdpi.com |
| Dual Acid Catalyst | Brønsted and Lewis Acid (Hf-BTC) | Microwave-assisted condensation of 2-aminophenol (B121084) precursors with benzoyl chloride. | rsc.org |
Identification of Underexplored Biological Targets and Mechanisms of Action
Derivatives of the benzoxazole and benzisoxazole core exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. chemistryjournal.netmdpi.comnih.gov However, for many derivatives, including those of this compound, the precise biological targets and mechanisms of action are not fully elucidated.
Future research should aim to:
Screen Against Novel Targets: Systematic screening of this compound libraries against underexplored biological targets is crucial. Potential targets include bacterial enzymes like DNA gyrase (topoisomerase II), which is essential for bacterial DNA replication. ijpsonline.com Other important targets in cancer biology are protein kinases such as VEGFR-2 and topoisomerases. mdpi.comresearchgate.net
Elucidate Mechanisms of Action: For compounds showing significant activity, in-depth mechanistic studies are required. For instance, some benzoxazoles are known to inhibit protein kinase B (Akt) and Insulin-like Growth Factor-1 Receptor (IGF1R β) phosphorylation. nih.gov Investigating whether this compound derivatives share this mechanism or act via novel pathways is a key research question. The ability to activate Nicotinamide Phosphoribosyltransferase (NAMPT), a crucial enzyme in the NAD+ salvage pathway, is another potential mechanism to explore for applications in diseases related to energy deficiency.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure, including substitutions on both the benzene (B151609) and oxazole (B20620) rings, will be essential to understand how different functional groups impact biological activity and target affinity. chemistryjournal.net This iterative process of design, synthesis, and testing is fundamental to improving compound potency and selectivity. chemistryjournal.net
Table 2: Potential Biological Targets for this compound Derivatives
| Target Class | Specific Target | Therapeutic Area | Rationale/Supporting Evidence | Source(s) |
|---|---|---|---|---|
| Bacterial Enzymes | DNA Gyrase (Topoisomerase II) | Antibacterial | Essential bacterial enzyme; a known target for other benzoxazole derivatives. | ijpsonline.com |
| Cancer-Related Kinases | VEGFR-2, Akt, Aurora B Kinase | Anticancer | Inhibition of these kinases is a key mechanism for many anticancer agents. | mdpi.comresearchgate.net |
| Topoisomerases | Topoisomerase I and II | Anticancer | Inhibition of human topoisomerases is a critical mechanism for many benzoxazole-based antitumor drugs. | mdpi.com |
| Metabolic Enzymes | Nicotinamide Phosphoribosyltransferase (NAMPT) | Metabolic Diseases, Cancer | Activation of NAMPT can enhance cellular metabolism and energy production. |
| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | A well-established target for anti-inflammatory drugs; inhibited by some benzoxazole derivatives. | mdpi.comresearchgate.net |
Integration of Multi-Omics Data with Chemical Biology Approaches
The convergence of chemical biology and multi-omics technologies offers a powerful paradigm for modern drug discovery. researchgate.netfrontiersin.orgrsc.org This integrated approach can provide a systemic understanding of how a small molecule like a this compound derivative affects a biological system. researchgate.net
Future directions in this area include:
Developing Chemical Probes: this compound derivatives can be functionalized with reporter tags (e.g., fluorescent dyes or affinity tags) to create chemical probes. frontiersin.org These probes can be used to interact specifically with bacterial or mammalian proteins or to be incorporated into metabolic pathways. frontiersin.org
System-Wide Analysis: By treating cells or organisms with a this compound derivative and subsequently applying multi-omics techniques (transcriptomics, proteomics, metabolomics), researchers can capture a snapshot of the global molecular response. researchgate.netnih.gov This can reveal the compound's mechanism of action, identify its direct targets, and uncover off-target effects. researchgate.net
Pathway Deconvolution: The integration of multiple omics datasets can significantly improve the confidence in identifying a perturbed biological pathway. researchgate.net This approach moves beyond single-target identification to provide a holistic view of the cellular cascade affected by the compound, which is crucial for understanding both efficacy and potential toxicity. researchgate.netrsc.org
Advanced Computational Methodologies for Deeper Mechanistic Understanding
Computational chemistry has become an indispensable tool in chemical research, allowing for the prediction of properties and the elucidation of complex interactions. rjpbr.comresearchgate.net For this compound, advanced computational methods can accelerate the discovery and optimization process.
Future research should leverage:
Molecular Docking and Dynamics: Molecular docking can predict the binding modes and affinities of this compound derivatives to specific protein targets, such as the COX-2 enzyme or bacterial DNA gyrase. ijpsonline.comrjpbr.comtandfonline.com This can guide the design of more potent inhibitors. Molecular dynamics (MD) simulations can further validate these interactions, providing insights into the stability of the ligand-receptor complex over time. rjpbr.comnih.gov
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic properties of the molecules, confirming their reactivity and nature. rjpbr.comnih.gov These calculations are valuable for understanding reaction mechanisms in novel synthetic pathways.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using techniques like CoMFA and CoMSIA, can build predictive models that correlate the structural features of a series of compounds with their biological activity. researchgate.nettandfonline.com These models provide valuable information for designing new, more active compounds based on the this compound scaffold. tandfonline.com
Table 3: Advanced Computational Methods and Their Applications
| Methodology | Application for this compound Research | Expected Outcome | Source(s) |
|---|---|---|---|
| Molecular Docking | Predicting binding orientation of derivatives in protein active sites (e.g., COX-2, DNA gyrase). | Identification of key binding interactions and lead compounds for optimization. | rjpbr.comtandfonline.comnih.gov |
| Molecular Dynamics (MD) Simulation | Assessing the stability of the ligand-protein complex over time. | Validation of docking results and understanding of dynamic interactions. | rjpbr.comnih.gov |
| Density Functional Theory (DFT) | Calculating electronic properties (e.g., HOMO-LUMO gap) and reaction energetics. | Confirmation of molecular reactivity and elucidation of synthetic mechanisms. | rjpbr.comresearchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | Correlating 3D structural features with biological activity (e.g., anti-inflammatory). | Predictive models to guide the design of new derivatives with enhanced potency. | researchgate.nettandfonline.com |
| MM/PBSA Analysis | Calculating the free binding energy of the ligand-receptor complex. | Quantitative estimation of binding affinity to rank potential inhibitors. | rjpbr.comnih.gov |
Development of Next-Generation Chemical Probes and Functional Materials
Beyond pharmacology, the unique chemical and photophysical properties of the benzoxazole core make it a valuable building block for advanced applications. globalresearchonline.net Research into this compound should extend into these areas.
Future research should focus on:
Fluorescent Chemosensors: Many benzoxazole derivatives are fluorescent. globalresearchonline.net This property can be exploited to design and synthesize novel chemosensors. By incorporating the this compound fluorophore into a macrocyclic structure with specific binding moieties, it may be possible to create highly selective and sensitive probes for detecting metal ions like Zn2+ and Cd2+ in biological or environmental systems. mdpi.com
Functional Materials: The scaffold's electronic properties make it suitable for applications in materials science. Future work could explore the use of this compound derivatives in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other specialty polymers. Its structure facilitates π-π stacking interactions, a key feature for creating ordered materials with specific electronic or optical functions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,2-benzoxazol-5-ol derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of substituted hydroxybenzamides or condensation reactions. For example, 3-methyl-1,2-benzoxazol-5-ol (IUPAC name) is synthesized by refluxing 3-methyl-5-hydroxybenzoxazole precursors with potassium carbonate in acetonitrile, followed by recrystallization . Optimization may involve adjusting solvent polarity (e.g., acetonitrile vs. ethanol), reaction time (e.g., 10–12 hours), and temperature (e.g., 80–100°C). Characterization via NMR, IR, and X-ray crystallography is critical to confirm purity and regioselectivity .
| Synthetic Route | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | K₂CO₃, CH₃CN, reflux | 65–75 | |
| Condensation | Ethanol, slow evaporation | 70–80 |
Q. How can spectroscopic techniques distinguish structural isomers of this compound derivatives?
- Methodological Answer :
- ¹H NMR : Methyl groups in the oxazole ring (e.g., 3-methyl substitution) produce distinct singlets at δ 2.4–2.6 ppm, while hydroxyl protons appear as broad peaks at δ 9–10 ppm .
- X-ray crystallography : Resolves dihedral angles between aromatic and heterocyclic rings (e.g., 80.2° in benzotriazole-oxadiazole hybrids) to confirm spatial arrangements .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and O–H (3200–3400 cm⁻¹) help differentiate tautomeric forms .
Q. What stability challenges arise in this compound derivatives under varying pH and temperature?
- Methodological Answer : Stability studies should assess:
- pH-dependent degradation : Use HPLC to monitor hydrolysis of the oxazole ring in acidic (pH < 3) or basic (pH > 10) conditions.
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (e.g., >200°C for crystalline derivatives) .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation rates under accelerated light exposure .
Advanced Research Questions
Q. How can contradictions in biological activity data for this compound analogs be resolved?
- Methodological Answer :
- Statistical validation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., substituent electronegativity, lipophilicity) influencing antimicrobial vs. cytotoxic outcomes .
- Dose-response modeling : Use nonlinear regression to compare IC₅₀ values across studies, accounting for assay variability (e.g., microdilution vs. disk diffusion) .
- Structural benchmarking : Overlay crystal structures (e.g., CCDC data) to correlate hydrogen-bonding networks (e.g., C–H⋯N interactions) with activity discrepancies .
Q. What computational strategies predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability. Software like AutoDock Vina can prioritize derivatives with low binding affinity for efflux pumps .
- ADMET profiling : Use QSAR models in platforms like SwissADME to estimate logP (target: 1–3), aqueous solubility, and blood-brain barrier permeability .
- MD simulations : Analyze conformational stability in lipid bilayers to assess membrane permeability .
Q. How do substituent effects modulate the electronic structure of this compound?
- Methodological Answer :
- DFT calculations : Gaussian09 or ORCA can compute HOMO-LUMO gaps (e.g., methyl groups reduce bandgap by 0.3–0.5 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Spectroelectrochemistry : Combine cyclic voltammetry with UV-Vis to track redox behavior (e.g., oxidation of phenolic -OH groups at +0.8 V vs. Ag/AgCl) .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the antibacterial efficacy of this compound derivatives?
- Methodological Answer :
- Meta-analysis : Aggregate MIC data from multiple studies (e.g., using RevMan) to calculate weighted averages and identify outliers .
- Strain-specific assays : Re-test compounds against standardized ATCC strains (e.g., E. coli ATCC 25922) under controlled conditions (e.g., CLSI guidelines) .
- Resazurin assays : Replace traditional agar diffusion with fluorometric methods for higher sensitivity in detecting bacteriostatic effects .
Q. What experimental controls are critical when evaluating the neuroprotective potential of this compound analogs?
- Methodological Answer :
- Positive controls : Include known antioxidants (e.g., ascorbic acid) in ROS scavenging assays to calibrate response thresholds .
- Cell viability normalization : Use MTT assays alongside lactate dehydrogenase (LDH) release to distinguish cytoprotection from cytotoxicity .
- Sham-operated models : In vivo studies should compare treated groups with sham-operated animals to isolate drug effects from surgical stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
